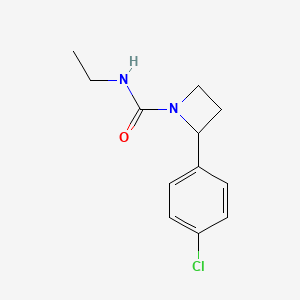
2-(4-chlorophenyl)-N-ethylazetidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chlorophenyl)-N-ethylazetidine-1-carboxamide, also known as A-366, is a synthetic compound that has been studied extensively for its potential therapeutic applications. This compound belongs to the class of azetidine carboxamides, which have been found to exhibit a range of biological activities.
科学研究应用
2-(4-chlorophenyl)-N-ethylazetidine-1-carboxamide has been studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and infectious diseases. In cancer research, 2-(4-chlorophenyl)-N-ethylazetidine-1-carboxamide has been found to inhibit the activity of bromodomain and extra-terminal (BET) proteins, which play a critical role in the regulation of gene expression. BET proteins have been implicated in the development and progression of various types of cancer, and 2-(4-chlorophenyl)-N-ethylazetidine-1-carboxamide has been shown to inhibit their activity in vitro and in vivo.
In inflammation research, 2-(4-chlorophenyl)-N-ethylazetidine-1-carboxamide has been found to inhibit the production of pro-inflammatory cytokines, such as IL-1β and TNF-α, in macrophages. This suggests that 2-(4-chlorophenyl)-N-ethylazetidine-1-carboxamide may have potential as an anti-inflammatory agent.
In infectious disease research, 2-(4-chlorophenyl)-N-ethylazetidine-1-carboxamide has been found to inhibit the replication of several viruses, including dengue virus, hepatitis C virus, and Zika virus. 2-(4-chlorophenyl)-N-ethylazetidine-1-carboxamide has also been shown to inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli.
作用机制
The mechanism of action of 2-(4-chlorophenyl)-N-ethylazetidine-1-carboxamide involves the inhibition of BET proteins, which are involved in the regulation of gene expression. BET proteins bind to acetylated histones and recruit transcriptional machinery to activate gene transcription. 2-(4-chlorophenyl)-N-ethylazetidine-1-carboxamide binds to the bromodomain of BET proteins and prevents their interaction with acetylated histones, leading to the inhibition of gene transcription.
Biochemical and Physiological Effects
2-(4-chlorophenyl)-N-ethylazetidine-1-carboxamide has been found to have several biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of cytokine production. In cancer cells, 2-(4-chlorophenyl)-N-ethylazetidine-1-carboxamide has been shown to inhibit the expression of several oncogenes, including MYC and BCL2, leading to the inhibition of cell proliferation and induction of apoptosis. In macrophages, 2-(4-chlorophenyl)-N-ethylazetidine-1-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines, leading to the inhibition of inflammation.
实验室实验的优点和局限性
2-(4-chlorophenyl)-N-ethylazetidine-1-carboxamide has several advantages for lab experiments, including high purity and high yield, well-defined mechanism of action, and broad-spectrum activity against various diseases. However, 2-(4-chlorophenyl)-N-ethylazetidine-1-carboxamide also has some limitations, including limited solubility in water and potential toxicity at high concentrations.
未来方向
There are several future directions for research on 2-(4-chlorophenyl)-N-ethylazetidine-1-carboxamide, including optimization of synthesis method to improve yield and purity, development of more soluble analogs, and evaluation of its efficacy in animal models of disease. Additionally, further studies are needed to elucidate the mechanism of action of 2-(4-chlorophenyl)-N-ethylazetidine-1-carboxamide and its potential side effects. Finally, clinical trials are needed to evaluate the safety and efficacy of 2-(4-chlorophenyl)-N-ethylazetidine-1-carboxamide in humans.
合成方法
The synthesis of 2-(4-chlorophenyl)-N-ethylazetidine-1-carboxamide involves the reaction between 4-chlorobenzylamine and ethyl 2-oxoazetidine-1-carboxylate in the presence of a base catalyst. The resulting product is then subjected to a series of purification steps to obtain pure 2-(4-chlorophenyl)-N-ethylazetidine-1-carboxamide. This synthesis method has been optimized to yield high purity and high yield of 2-(4-chlorophenyl)-N-ethylazetidine-1-carboxamide.
属性
IUPAC Name |
2-(4-chlorophenyl)-N-ethylazetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O/c1-2-14-12(16)15-8-7-11(15)9-3-5-10(13)6-4-9/h3-6,11H,2,7-8H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGPJCAAUSYOGIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCC1C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N-ethylazetidine-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2-Methylfuran-3-yl)-[3-(5-methylfuran-2-yl)thiomorpholin-4-yl]methanone](/img/structure/B7591301.png)


![[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-thiophen-3-ylmethanone](/img/structure/B7591323.png)

![N-[3-(2-propan-2-ylthiomorpholine-4-carbonyl)phenyl]propanamide](/img/structure/B7591337.png)

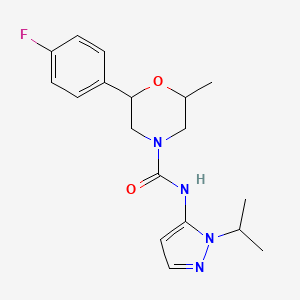
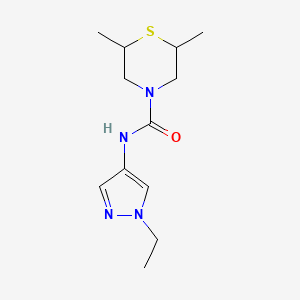
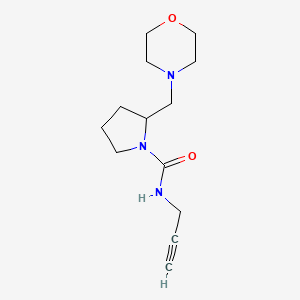
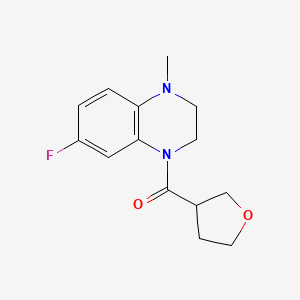

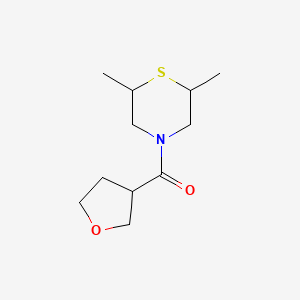
![N-prop-2-enyl-2-azaspiro[4.5]decane-2-carboxamide](/img/structure/B7591409.png)